
3,7,9-Trimethyldeca-2,6-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,9-Trimethyldeca-2,6-dienenitrile is an organic compound with the molecular formula C13H21N. It is a nitrile derivative characterized by the presence of three methyl groups and two double bonds in its carbon chain. This compound is of interest in various fields due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Trimethyldeca-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with a suitable alkylating agent in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Organic solvents such as toluene or dichloromethane
Catalyst: Base catalysts like sodium hydride or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3,7,9-Trimethyldeca-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include amines, ketones, and substituted nitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,7,9-Trimethyldeca-2,6-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,7,9-Trimethyldeca-2,6-dienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s double bonds and methyl groups also contribute to its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
- 3,7-Dimethylocta-2,6-dienenitrile
- 3,7,9-Trimethyldeca-2,6-dienal
- 3,7,9-Trimethyldeca-2,6-dienol
Uniqueness
3,7,9-Trimethyldeca-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
59274-91-8 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC名 |
3,7,9-trimethyldeca-2,6-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-11(2)10-13(4)7-5-6-12(3)8-9-14/h7-8,11H,5-6,10H2,1-4H3 |
InChIキー |
RUOFVDQDZFONFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=CCCC(=CC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


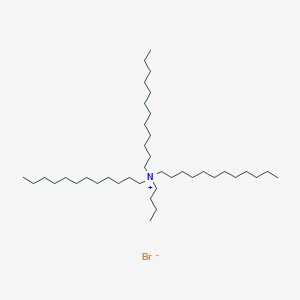
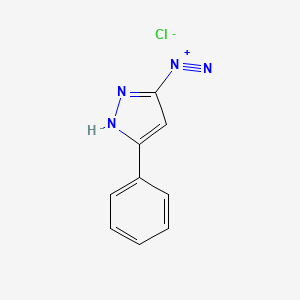
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
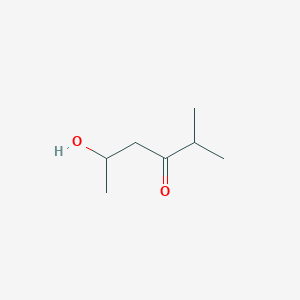

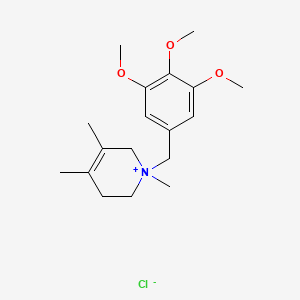
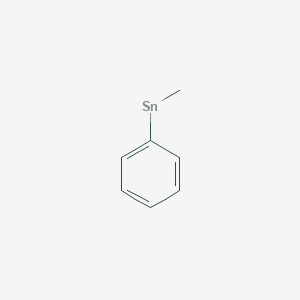
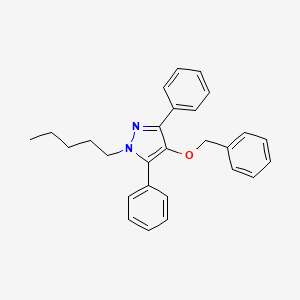
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)


